molecular formula C9H13ClN2O B1341687 N-(4-(Aminomethyl)phenyl)acetamide hydrochloride CAS No. 25027-73-0

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride

Cat. No.: B1341687
CAS No.: 25027-73-0
M. Wt: 200.66 g/mol
InChI Key: XRMOGBIMJARNHT-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride is a valuable chemical intermediate in scientific research, particularly in the synthesis of novel compounds with biological activity. Its structure, featuring both an acetamide and a benzylamine group, makes it a versatile building block for constructing more complex molecules. Research has demonstrated its application in the design and synthesis of new N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have shown promising in vitro antibacterial activity against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) . In medicinal chemistry, this compound serves as a key precursor. It is used in the development of isatin N-phenylacetamide-based sulphonamides, which are investigated as potent carbonic anhydrase inhibitors . These inhibitors are relevant therapeutic targets for conditions like glaucoma, epilepsy, and cancer. The compound's reactive sites allow for further functionalization, enabling researchers to explore structure-activity relationships and optimize lead compounds for enhanced efficacy and selectivity. This makes this compound a crucial reagent for chemists working in antibacterial discovery and pharmaceutical development.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMOGBIMJARNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589623
Record name N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25027-73-0
Record name N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(aminomethyl)phenyl]acetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of NAMPA-HCl and related compounds:

Compound Structural Features Solubility Key Applications Research Findings
NAMPA-HCl Phenyl-acetamide with aminomethyl and HCl Water-soluble Peptide synthesis, enzyme studies Acts as proton donor; high purity (HPLC retention time: 0.88–1.21 min) .
Paracetamol (N-(4-hydroxyphenyl)acetamide) Phenyl-acetamide with hydroxyl group Moderate in water Analgesic/antipyretic drug Over 289,000 patents; metabolism involves glucuronidation .
Sulfonamide Derivatives (e.g., Compounds 3–6 in ) Sulfamoylbenzyl or phenethyl groups coupled with biphenyl/diphenyl acetamide Variable Antifungal agents (Candida spp.) Significant antifungal activity (p < 0.05 in vitro) .
Chlorinated Acetamides () Chlorine-substituted phenyl rings (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) Low to moderate Photodegradation products of paracetamol Identified as novel photolysis byproducts; potential toxicity concerns .
Benzamide Derivatives (e.g., Compounds 31–37 in ) Substituted benzamide with methyl, bromo, methoxy, or isopropyl groups Polar solvent-soluble Kallikrein-related peptidase 6 (KLK6) inhibitors High yields (56–99%); melting points 251–310°C; confirmed by HRMS and NMR .
2-Chloro-N-[4-(diethylamino)phenyl]acetamide HCl (CAS 125983-31-5) Diethylamino and chloro substituents on phenyl ring Water-soluble Pharmaceutical research (e.g., receptor modulation) Enhanced solubility due to diethylamino group; structural analog studies .

Research and Patent Landscape

  • NAMPA-HCL: Limited patent activity compared to paracetamol (89,500 exact matches in patents) , but critical in niche biochemical applications.

Biological Activity

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride, also known as 2-[4-(aminomethyl)phenyl]acetamide hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by an aminomethyl group attached to a phenyl ring, which is further linked to an acetamide moiety. The synthesis of this compound typically involves several steps, including the acylation of aminomethylphenol derivatives under controlled conditions to ensure high yield and purity .

Biological Activity

Pharmacological Properties

  • Analgesic and Anti-inflammatory Effects : Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. It has been shown to interact with various biological pathways that may contribute to its therapeutic effects .
  • CNS Activity : The compound's ability to penetrate biological membranes suggests potential central nervous system (CNS) activity. This characteristic makes it a candidate for further studies in neuropharmacology .
  • Enzyme Interaction : this compound serves as a substrate in studies investigating enzyme activity and specificity. Preliminary findings suggest it may inhibit certain enzymes involved in inflammatory processes, although comprehensive pharmacokinetic and pharmacodynamic profiles are still needed .

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For instance, it has been observed to affect pain modulation pathways, which could explain its analgesic effects .

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Case Study 1 : A study evaluated the compound's effect on inflammatory markers in a rat model of arthritis. Results demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .
  • Case Study 2 : In vitro studies have shown that this compound inhibits the activity of specific enzymes involved in pain pathways, suggesting its role in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
N-(4-Aminophenyl)acetamideAmino group on phenyl ringLacks the aminomethyl substitution
N,N-Dimethyl-4-aminobenzamideDimethyl substitution on nitrogenIncreased lipophilicity compared to target
4-AminoacetophenoneContains acetophenone structureNo acetamide functionality
N-(2-Aminophenyl)acetamideAmino group at ortho positionDifferent positional isomer affecting activity

This compound stands out due to its specific substitution pattern that influences its biological activity and solubility characteristics compared to these similar compounds .

Q & A

Basic: What analytical methods are recommended to confirm the structural identity of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride?

Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify proton and carbon environments. For example, aromatic protons in synthesized analogs typically appear at δ 6.8–7.5 ppm, while methyl groups in acetamide moieties resonate at δ 2.1–2.3 ppm .
  • High-Performance Liquid Chromatography (HPLC): Assess purity via retention time consistency (e.g., 1.05–1.21 minutes for related compounds) and ensure ≥98% purity .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight accuracy (e.g., m/z 244.1 [M+H]+^+ for derivatives) with deviations <5 ppm .

Table 1: Representative Analytical Data for Structural Confirmation

ParameterExample ValuesReference
1^1H NMR (δ ppm)2.1–2.3 (CH3_3), 6.8–7.5 (Ar-H)
HPLC Retention Time1.05–1.21 minutes
HRMS AccuracyΔ <5 ppm

Advanced: How can researchers optimize synthetic yields of N-(4-(Aminomethyl)phenyl)acetamide derivatives while minimizing impurities?

Answer:
Optimization strategies include:

  • Reagent Stoichiometry: Use a 1.2:1 molar ratio of aminomethylphenyl precursor to acylating agent to reduce unreacted starting material .
  • Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and side-product formation .
  • Purification Techniques: Employ recrystallization (e.g., aqueous methanol) or column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) to isolate high-purity solids (>95%) .

Table 2: Yield Optimization Case Study

DerivativeReaction Temp (°C)Yield (%)Purity (%)
Compound 31709299
Compound 36809098
Compound 37605697
Data adapted from

Advanced: How should researchers address contradictions in NMR data between synthesized batches of N-(4-(Aminomethyl)phenyl)acetamide analogs?

Answer:
Discrepancies may arise from solvent effects, impurities, or tautomerism. Mitigation steps:

  • Deuterated Solvents: Use consistent solvents (e.g., DMSO-d6_6 or CDCl3_3) to avoid solvent-induced shifts .
  • Impurity Profiling: Perform LC-MS to detect trace by-products (e.g., des-acetyl intermediates) .
  • Variable Temperature NMR: Resolve dynamic equilibria (e.g., keto-enol tautomerism) by collecting spectra at 25°C and 50°C .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Conduct reactions in a fume hood to prevent inhalation of fine particulates .
  • Waste Disposal: Neutralize acidic residues (e.g., HCl by-products) with sodium bicarbonate before disposal .

Advanced: How can researchers design assays to evaluate the bioactivity of N-(4-(Aminomethyl)phenyl)acetamide derivatives?

Answer:

  • Target Selection: Prioritize targets with structural relevance (e.g., kallikrein-related peptidase 6 inhibition, as seen in analogs) .
  • Assay Conditions: Use enzyme-linked immunosorbent assays (ELISA) or fluorogenic substrates at pH 7.4 (physiological buffer) .
  • Data Interpretation: Compare IC50_{50} values against positive controls (e.g., reference inhibitors) and validate via dose-response curves .

Table 3: Example Bioactivity Data for Analogs

CompoundTarget EnzymeIC50_{50} (µM)
31Kallikrein-60.45
36Kallikrein-60.78
Data adapted from

Advanced: What computational methods support the rational design of N-(4-(Aminomethyl)phenyl)acetamide derivatives?

Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., kallikrein-6) .
  • QSAR Modeling: Correlate substituent electronic effects (Hammett σ values) with bioactivity .
  • ADMET Prediction: Estimate pharmacokinetic properties (e.g., logP, solubility) via tools like SwissADME .

Basic: How should researchers validate the purity of this compound for publication?

Answer:

  • Triangulate Methods: Combine HPLC (≥98% purity), HRMS (exact mass match), and elemental analysis (C, H, N within ±0.4% theoretical) .
  • Batch Consistency: Analyze ≥3 independent syntheses to confirm reproducibility .

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